methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Overview
Description
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with the molecular formula C11H10O3 . It has a molecular weight of 190.19500 .
Synthesis Analysis
The synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be achieved through several methods. One method involves the use of Stryker’s reagent in toluene at 25℃ for 20 hours under an inert atmosphere . Another method involves the use of sodium hydride in tetrahydrofuran under reflux for 1 hour .Molecular Structure Analysis
The molecular structure of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is represented by the linear formula C11H10O3 .Physical And Chemical Properties Analysis
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a solid at room temperature . It has a density of 1.246g/cm3 . The compound is soluble in organic solvents such as benzene and chloroform .Scientific Research Applications
Corrosion Inhibition
Research has shown that derivatives of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate exhibit significant anti-corrosive properties on mild steel in hydrochloric acid solutions. These compounds are effective in preventing corrosion, with inhibition efficiency reaching up to 92% for certain derivatives. The study suggests that the inhibition process occurs through the adsorption of these molecules onto the metal surface, following the Langmuir adsorption isotherm model. This finding is supported by both experimental and theoretical tools, including gravimetric, electrochemical measurements, and DFT calculations (Saady et al., 2018).
Palladium-Catalyzed Reactions
Another study highlights the utility of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate derivatives in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. The research demonstrates the use of sodium carboxylates as substrates for Pd-insertions into sp3 β-C−H bonds, enabling efficient C−H activation/C−C coupling sequences (Giri et al., 2007).
Photophysical Properties
An investigation into the absorption spectra of related compounds in aqueous and alcoholic solutions revealed insights into their photophysical properties. This study provides a comparative analysis of the dimerization behavior and optical characteristics, enhancing our understanding of their potential applications in various scientific domains (Ghanadzadeh et al., 2008).
Catalysis and Synthesis
Research into the aminocarbonylation of iodobenzene and iodoalkenes using amino acid methyl esters has yielded 2-oxo-carboxamide derivatives. These findings have implications for synthesizing complex molecules and understanding the mechanisms of double CO insertion in organic synthesis (Müller et al., 2005).
Atomic Structure Analysis
A study on the atomic charges of related compounds, such as methyl 1-formyl-6-oxa-6H-indene-4-carboxylate, has contributed to our understanding of molecular structure, highlighting weak intramolecular interactions and hydrogen bonding patterns that influence crystal packing (Laphookhieo et al., 2001).
Safety And Hazards
properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroindene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKCOFSJGXNOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310295 | |
Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
CAS RN |
22955-77-7 | |
Record name | 22955-77-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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